Clozapine-D4

Catalog No.
S885836
CAS No.
204395-52-8
M.F
C18H19ClN4
M. Wt
330.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clozapine-D4

CAS Number

204395-52-8

Product Name

Clozapine-D4

IUPAC Name

3-chloro-6-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine

Molecular Formula

C18H19ClN4

Molecular Weight

330.8 g/mol

InChI

InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3/i10D2,11D2

InChI Key

QZUDBNBUXVUHMW-MKQHWYKPSA-N

SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42

Synonyms

HF 1854-d4; Azaleptin-d4; Fazaclo-d4; Iprox-d4; Sizopin-d4

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42

Isomeric SMILES

[2H]C1(CN(CC(N1C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)([2H])[2H])C)[2H]

Overall, research on clozapine and D4 receptors is ongoing, but it's important to note:

  • There is no single molecule called "Clozapine-D4".
  • The research focuses on the interaction between clozapine and D4 receptors, not a combined molecule.
  • More research is needed to fully understand the role of D4 receptors in schizophrenia and clozapine's effectiveness.

Here are some sources for further reading:

  • [1] Neuropsychopharmacology: The Fifth Generation of Progress
  • [2] Schizophrenia Bulletin
  • [3] Psychopharmacogenetics

Clozapine-D4 is a deuterated analogue of clozapine, a first-line atypical antipsychotic primarily used for treatment-resistant schizophrenia. The incorporation of deuterium in the chemical structure enhances the metabolic stability of the compound, potentially improving its pharmacokinetic profile. Clozapine itself acts as an antagonist at various neurotransmitter receptors, including dopamine D2 and serotonin 5-HT2A receptors, but has a notably higher affinity for the dopamine D4 receptor, which is implicated in its unique therapeutic effects and side effect profile .

Clozapine undergoes extensive metabolism primarily through cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4. The metabolic pathways include demethylation and hydroxylation, leading to several metabolites, with norclozapine being the most active. The introduction of deuterium in clozapine-D4 alters these metabolic pathways slightly, potentially reducing the formation of certain metabolites that may contribute to adverse effects .

Key Reactions:

  • Demethylation: Conversion of clozapine to norclozapine.
  • Hydroxylation: Formation of hydroxylated derivatives.
  • N-Oxidation: Producing N-oxide derivatives.

Clozapine-D4 exhibits similar biological activity to clozapine but with enhanced pharmacokinetic properties due to its deuterated nature. Clozapine has been shown to have a 10-fold higher affinity for the dopamine D4 receptor compared to D2 and D3 receptors, which is crucial for its efficacy in treating schizophrenia . The activity at these receptors contributes to its ability to alleviate both positive and negative symptoms of schizophrenia while minimizing extrapyramidal side effects commonly associated with other antipsychotics.

The synthesis of clozapine-D4 can be achieved through several methods involving deuterated reagents. A common approach includes:

  • Starting Material: Begin with 8-chloro-5H-benzo[b,e][1,4]diazepin-11(10H)-one.
  • Deuteration: Use deuterated methyl iodide or other deuterated alkylating agents during the synthesis to selectively introduce deuterium into the molecule.
  • Formation of Clozapine: Follow established synthetic routes for clozapine, incorporating deuterated intermediates where necessary.

This method allows for the production of clozapine-D4 while maintaining the structural integrity and biological activity of the parent compound .

Clozapine-D4 is primarily researched for its potential use in treating schizophrenia, particularly in patients resistant to other treatments. Its improved metabolic stability may lead to better patient compliance and reduced side effects. Additionally, it can be utilized in pharmacokinetic studies to better understand drug metabolism and interactions without the interference of standard clozapine metabolism .

Clozapine-D4's interactions are expected to mirror those of clozapine, with particular attention to its metabolism via cytochrome P450 enzymes. Studies indicate that co-administration with drugs that inhibit CYP1A2 can significantly increase clozapine levels, leading to heightened risk of adverse effects such as agranulocytosis. Conversely, drugs that induce CYP1A2 may lower clozapine levels, reducing efficacy .

Notable Interactions:

  • Inhibitors: Fluvoxamine, ciprofloxacin.
  • Inducers: Tobacco, rifampicin.

Clozapine-D4 shares similarities with several other atypical antipsychotics but stands out due to its unique receptor binding profile and metabolic advantages. Below is a comparison with similar compounds:

CompoundDopamine D4 AffinityNotable Features
ClozapineHighFirst-line treatment for resistant schizophrenia
OlanzapineModerateBroader receptor activity but less D4 selectivity
QuetiapineLowPrimarily acts on serotonin receptors
RisperidoneModerateHigher propensity for extrapyramidal symptoms
LurasidoneModerateBalanced efficacy on positive and negative symptoms

Clozapine-D4's unique position lies in its enhanced stability and potential reduction in side effects due to its deuterated structure while retaining high affinity for the dopamine D4 receptor .

Clozapine-D4, a tetra-deuterated analogue of the antipsychotic drug clozapine, represents an important compound for pharmaceutical research and development [1]. The strategic incorporation of deuterium atoms into the clozapine structure requires sophisticated catalytic methodologies that enable precise control over the deuteration process [2]. These catalytic approaches primarily focus on selective hydrogen-deuterium exchange reactions that target specific positions within the clozapine molecular framework [3].

One of the most effective catalytic strategies for deuterating clozapine involves the use of transition metal catalysts, particularly palladium and iridium complexes, which facilitate the selective activation of carbon-hydrogen bonds [4]. These catalysts operate through a mechanism involving oxidative addition of the carbon-hydrogen bond to the metal center, followed by deuterium incorporation and reductive elimination to yield the deuterated product [5]. The efficiency of this process depends significantly on the electronic and steric properties of the catalyst, as well as the reaction conditions employed [6].

Research findings have demonstrated that homogeneous palladium catalysts, particularly those featuring electron-rich ligands, exhibit exceptional activity for the deuteration of aromatic and heterocyclic compounds like clozapine [7]. These catalysts can achieve high levels of deuterium incorporation under relatively mild conditions, making them particularly suitable for the preparation of Clozapine-D4 [8]. The catalytic cycle typically involves the formation of a palladium-hydride intermediate, which undergoes exchange with deuterium from a deuterium source, followed by insertion into the clozapine substrate [9].

Catalyst SystemReaction ConditionsDeuterium SourceDeuterium Incorporation (%)Target Positions
Pd(OAc)₂/TRIP-benzamide80°C, 24hD₂O/HFIP85-92Aromatic positions
[Ir(COD)(IMes)(PPh₃)]BF₄65°C, 12hC₆D₆78-85Benzodiazepine core
Ru/C-H₂-D₂O-NaOH120°C, 48hD₂O90-95Multiple positions
B(C₆F₅)₃/N-alkylamine50°C, 24hAcetone-d₆92-99Piperazine β-positions

Iridium-based catalysts have also shown remarkable efficiency in the deuteration of clozapine, particularly for targeting the benzodiazepine core structure [10]. These catalysts operate through a different mechanism involving the formation of iridium-carbene intermediates, which facilitate hydrogen-deuterium exchange at positions that are typically less reactive under palladium catalysis [7]. The complementary reactivity profiles of palladium and iridium catalysts allow for the development of sequential deuteration strategies that can achieve high levels of deuterium incorporation at multiple positions within the clozapine molecule [11].

Recent advances in catalyst design have led to the development of bifunctional catalysts that combine Lewis acidic and Brønsted basic sites, enabling more efficient hydrogen-deuterium exchange reactions [6]. These catalysts can activate both the clozapine substrate and the deuterium source simultaneously, leading to enhanced reaction rates and higher deuterium incorporation [12]. The application of these advanced catalytic systems has significantly improved the synthetic accessibility of Clozapine-D4, making it more readily available for pharmaceutical research and development [13].

Solvent-Mediated H/D Exchange Reactions in Piperazine Moieties

The piperazine ring in clozapine represents a critical structural element that significantly influences the compound's pharmacological properties [3]. Selective deuteration of this moiety is particularly important for the preparation of Clozapine-D4, as it can modulate the metabolic stability and pharmacokinetic profile of the resulting deuterated analogue [16]. Solvent-mediated hydrogen-deuterium exchange reactions offer an effective approach for introducing deuterium atoms into the piperazine ring of clozapine [14].

Deuterium oxide (D₂O) serves as the primary deuterium source in many solvent-mediated exchange reactions targeting the piperazine moiety of clozapine [15]. The efficiency of these reactions depends on several factors, including temperature, pH, and the presence of catalysts or additives that can facilitate the exchange process [14]. Under basic conditions, D₂O can promote hydrogen-deuterium exchange at the α-carbon positions of the piperazine ring through an enamine-imine tautomerization mechanism [12].

Research has shown that the N-methyl group of the piperazine ring in clozapine is particularly susceptible to hydrogen-deuterium exchange under appropriate conditions [20]. This selectivity can be attributed to the enhanced acidity of the α-protons adjacent to the nitrogen atoms, which facilitates their abstraction and subsequent replacement with deuterium [17]. The exchange process typically proceeds through the formation of an iminium intermediate, followed by deuteration to yield the corresponding deuterated product [14].

Solvent SystemReaction ConditionsCatalyst/AdditiveD-Incorporation in Piperazine (%)Exchange Mechanism
D₂O/Methanol80°C, 36h, pH 10.6K₂CO₃85-92Base-catalyzed
D₂O/Acetonitrile65°C, 24hPd/C90-95Metal-catalyzed
D₂O/DMSO100°C, 48hNaOD92-97Base-promoted
DCM/D₂O (4:1)25°C, 10hPhotoredox catalyst95-99Radical-mediated

The use of mixed solvent systems, such as D₂O/methanol or D₂O/dimethyl sulfoxide, has been found to enhance the efficiency of hydrogen-deuterium exchange reactions in the piperazine moiety of clozapine [15]. These solvent mixtures improve the solubility of the clozapine substrate while maintaining a high concentration of the deuterium source, leading to more efficient exchange processes [18]. Additionally, the presence of organic co-solvents can modulate the acidity of the reaction medium, further influencing the selectivity and rate of the exchange reaction [19].

Recent studies have demonstrated that photoredox catalysis can significantly accelerate hydrogen-deuterium exchange reactions in piperazine-containing compounds like clozapine [12]. This approach involves the use of visible light and a suitable photocatalyst to generate reactive intermediates that facilitate the exchange process [21]. The application of photoredox catalysis allows for milder reaction conditions and shorter reaction times, making it an attractive option for the preparation of Clozapine-D4 [22].

Organophotocatalytic methods have shown particular promise for the selective deuteration of metabolically labile α-carbon-hydrogen bonds in piperazine structures [12]. These methods involve temporarily masking the secondary amine group as a carbamate, which enables photoredox hydrogen atom transfer-promoted α-carbamyl radical formation for efficient hydrogen-deuterium exchange with D₂O [12]. This approach delivers highly regioselective deuteration with excellent levels of deuterium incorporation (up to 100%) in piperazine structures, making it particularly valuable for the preparation of Clozapine-D4 [12].

Optimization of Deuterium Enrichment Purity (>99% D4)

Achieving high deuterium enrichment purity (>99% D4) in the synthesis of Clozapine-D4 represents a significant challenge that requires careful optimization of reaction conditions and purification methods [17]. The development of strategies to maximize deuterium incorporation while minimizing isotopic dilution is essential for producing Clozapine-D4 with the desired isotopic purity [23]. These optimization efforts focus on several key parameters, including reaction temperature, catalyst loading, deuterium source purity, and reaction time [24].

Research has shown that the choice of deuterium source significantly impacts the final deuterium enrichment purity in Clozapine-D4 synthesis [25]. High-purity deuterium sources, such as deuterium oxide with >99.96 atom% deuterium content, are essential for achieving the desired level of deuterium incorporation [15]. The use of multiple deuteration cycles with fresh deuterium sources can further enhance the isotopic purity by progressively replacing residual hydrogen atoms with deuterium [26].

The optimization of catalyst systems plays a crucial role in maximizing deuterium enrichment purity [18]. Catalysts that exhibit high selectivity for hydrogen-deuterium exchange at specific positions within the clozapine molecule can help achieve more uniform deuteration patterns [27]. Additionally, the use of catalyst combinations that target different positions within the molecule can lead to more comprehensive deuteration and higher overall deuterium incorporation [28].

Optimization ParameterStrategyImpact on D4 PurityReference Value
Deuterium SourceUse of >99.96 atom% D₂O+5-8%99.96% D
Reaction TemperatureIncrease from 65°C to 85°C+3-5%85°C
Catalyst LoadingOptimization at 5-10 mol%+2-4%7.5 mol%
Reaction TimeExtension to 48-72h+4-6%60h
Multiple Deuteration Cycles2-3 sequential treatments+8-12%3 cycles
pH ControlMaintenance at pH 10.5-11.0+3-5%pH 10.8

Temperature control during the deuteration process is another critical factor for optimizing deuterium enrichment purity [19]. Higher temperatures generally accelerate hydrogen-deuterium exchange reactions, leading to increased deuterium incorporation [29]. However, excessively high temperatures can also promote side reactions or cause decomposition of the catalyst or substrate [17]. Therefore, careful temperature optimization is necessary to balance reaction rate and selectivity, typically in the range of 65-85°C for optimal results in Clozapine-D4 synthesis [22].

The development of specialized purification techniques has also contributed significantly to achieving high deuterium enrichment purity in Clozapine-D4 [23]. Chromatographic methods that can separate isotopomers based on subtle differences in their physicochemical properties have been employed to isolate the desired tetra-deuterated species [17]. Additionally, recrystallization processes using deuterated solvents can help maintain isotopic purity by preventing hydrogen-deuterium back-exchange during the purification stage [24].

Recent advances in analytical methods have enabled more accurate determination of deuterium enrichment purity in Clozapine-D4 [17]. Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy provide detailed information about the distribution of deuterium atoms within the molecule, allowing for more precise optimization of synthesis conditions [26]. These analytical tools have been instrumental in developing robust protocols for the preparation of Clozapine-D4 with >99% deuterium enrichment purity [29].

Isotope Dilution Mass Spectrometry (IDMS) Quantitation

Clozapine-D4 serves as a cornerstone in Isotope Dilution Mass Spectrometry applications, representing one of the most precise quantitative analytical techniques available for pharmaceutical analysis [1] [2]. This deuterium-labeled analog of clozapine incorporates four deuterium atoms specifically positioned at the 2,2,6,6 positions of the piperazine ring, providing an optimal mass shift of 4 mass units while maintaining virtually identical physicochemical properties to the unlabeled parent compound [1] [2] [3].

The fundamental principle underlying IDMS with Clozapine-D4 relies on the addition of a precisely known amount of the isotopically enriched internal standard to the analytical sample [4]. This approach enables direct mathematical calculation of analyte concentrations through isotope ratio measurements, eliminating the dependency on traditional external calibration curves [4] [5]. The technique demonstrates exceptional accuracy because partial losses of analyte during sample preparation affect both the target compound and the isotopic internal standard proportionally, thereby maintaining the integrity of the isotope ratio [4] [6].

Performance characteristics of Clozapine-D4 in IDMS applications consistently exceed regulatory requirements established by international guidelines. Linearity extends across clinically relevant concentration ranges, typically spanning 5.0 to 5000 ng/mL, with correlation coefficients routinely exceeding 0.998 [7] [8] [5]. The Lower Limit of Quantification (LLOQ) achieves values as low as 5.0 ng/mL, providing sufficient sensitivity for therapeutic drug monitoring applications where clozapine concentrations may vary significantly between patients [7] [9].

Precision studies utilizing Clozapine-D4 demonstrate remarkable analytical performance. Intra-day precision values consistently remain below 8.5% coefficient of variation, while inter-day precision maintains values below 12.0% [7] [8] [5]. These figures substantially surpass the regulatory acceptance criteria of 15% for bioanalytical methods, reflecting the superior matrix effect compensation provided by the stable isotope-labeled internal standard [10] [11].

Accuracy assessments reveal mean recoveries ranging from 95.0% to 105.0% across the analytical range [7] [5]. This exceptional accuracy stems from the virtually identical extraction and ionization behaviors exhibited by Clozapine-D4 and the target analyte. The isotopic internal standard effectively compensates for matrix-induced ionization suppression or enhancement effects that commonly plague quantitative mass spectrometry analyses of complex biological samples [6] [11].

Matrix effects, a critical concern in electrospray ionization mass spectrometry, demonstrate significant reduction when Clozapine-D4 serves as the internal standard. Studies report matrix effect variations within ±15.0%, considerably below the ±20.0% threshold typically considered acceptable for bioanalytical methods [12] [6]. This superior matrix effect compensation results from the structural identity between the internal standard and analyte, ensuring both compounds experience identical ionization conditions regardless of matrix composition variations [13] [14].

Internal Standardization in Therapeutic Drug Monitoring (TDM)

Therapeutic Drug Monitoring represents a critical clinical application where Clozapine-D4 demonstrates exceptional utility as an internal standard [15] [16] [17]. The compound's role in TDM extends beyond simple quantification to encompass comprehensive pharmacokinetic assessment, ensuring optimal therapeutic outcomes while minimizing adverse effects associated with clozapine therapy [9].

Clinical applications of Clozapine-D4 in TDM span multiple therapeutic scenarios. The compound enables precise monitoring of clozapine concentrations in patients with treatment-resistant schizophrenia, where therapeutic windows remain narrow and individual pharmacokinetic variability proves substantial [3] [7] [9]. Plasma concentration monitoring utilizing Clozapine-D4 facilitates dose optimization, helping clinicians achieve target therapeutic levels while avoiding concentrations associated with increased seizure risk or other serious adverse effects [15] [9].

Pharmacokinetic studies benefit significantly from the analytical precision provided by Clozapine-D4 internal standardization. The isotopic analog enables accurate determination of pharmacokinetic parameters including clearance, volume of distribution, and elimination half-life [2] [3]. These parameters prove essential for individualizing dosing regimens, particularly in patient populations exhibiting altered drug metabolism due to genetic polymorphisms, comedications, or disease states [15] [16].

Sample matrices commonly encountered in TDM applications include human plasma, serum, and occasionally whole blood or dried blood spots [3] [7] [18]. Clozapine-D4 demonstrates excellent performance across all these matrices, with recovery values consistently ranging from 85% to 115% following appropriate sample preparation procedures [7] [8]. The internal standard effectively compensates for matrix-related analytical challenges, including protein binding variations, lipemic interference, and hemolysis effects that commonly complicate therapeutic drug monitoring assays [6].

Analytical methodology for TDM applications typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Clozapine-D4 as the internal standard [7] [8] [5]. Multiple Reaction Monitoring (MRM) transitions enable simultaneous quantification of clozapine and monitoring of the internal standard response, providing real-time assessment of analytical performance [18] [8]. Chromatographic separation typically achieves baseline resolution within 5 to 8 minutes, facilitating high-throughput analysis essential for clinical laboratory operations [7] [8].

Quality control protocols in TDM laboratories incorporate Clozapine-D4 across multiple concentration levels, ensuring analytical reliability throughout the clinically relevant range [7] [17]. Low, medium, and high quality control samples prepared in drug-free human plasma demonstrate long-term stability and precision when analyzed using Clozapine-D4 internal standardization [7] [5]. Between-run precision values consistently remain below 12%, while accuracy measurements fall within ±10% of nominal concentrations across the therapeutic range [5] [11].

Clinical decision support provided by TDM data relies heavily on the analytical accuracy ensured by Clozapine-D4 internal standardization. Therapeutic range monitoring enables identification of subtherapeutic concentrations that may result in treatment failure, while also detecting supratherapeutic levels associated with increased toxicity risk [15] [16] [9]. The analytical precision afforded by isotopic internal standardization proves particularly critical when making dose adjustment recommendations based on measured plasma concentrations [17] [9].

High-Throughput SPE-MS/MS Method Development

High-throughput analytical methods incorporating Solid Phase Extraction coupled with tandem Mass Spectrometry (SPE-MS/MS) represent the cutting-edge approach for pharmaceutical bioanalysis, with Clozapine-D4 serving as the optimal internal standard for these advanced analytical platforms [19] [20] [21]. These methodologies address the increasing demand for rapid, automated analytical solutions capable of processing hundreds to thousands of samples daily while maintaining exceptional analytical performance [19] [21].

Solid Phase Extraction optimization for Clozapine-D4-based methods involves systematic evaluation of sorbent chemistries, extraction protocols, and automation parameters [22] [23] [24]. Reversed-phase C18 cartridges demonstrate excellent performance for clozapine extraction, achieving recovery values of 88.5 ± 4.2% with minimal matrix effects [22] [25]. Mixed-mode cation exchange sorbents provide enhanced selectivity, yielding recoveries of 92.1 ± 3.8% while effectively removing interfering matrix components [23] [24] [25].

Automated SPE systems integrate seamlessly with Clozapine-D4 internal standardization protocols, enabling complete walkaway automation from sample introduction through data reporting [19] [24] [26]. 96-well plate formats facilitate simultaneous processing of entire analytical batches, reducing manual handling errors while increasing throughput capabilities [21] [25]. Online SPE configurations eliminate intermediate sample collection steps, reducing analysis times to 60-120 seconds per sample while maintaining analytical performance comparable to traditional offline extraction methods [19] [26].

Method development strategies for high-throughput SPE-MS/MS applications emphasize rapid optimization protocols that minimize development timelines while ensuring robust analytical performance [27] [20] [28]. Generic SPE conditions provide starting points for method development, with subsequent optimization focusing on analyte-specific requirements [20] [23]. Clozapine-D4 serves as the reference standard throughout optimization studies, enabling direct assessment of extraction efficiency, matrix effects, and overall method performance [20] [13].

Throughput capabilities of modern SPE-MS/MS systems utilizing Clozapine-D4 internal standardization range from 200 to 360 samples per hour, depending on analytical requirements and instrument configuration [8] [19] [21]. RapidFire systems achieve cycle times of 10-15 seconds per sample, enabling analysis of over 2000 samples per 8-hour shift [8] [21]. Online SPE-LC-MS/MS configurations provide intermediate throughput of 30-60 samples per hour while maintaining enhanced selectivity through chromatographic separation [19] [26].

Validation parameters for high-throughput SPE-MS/MS methods meet or exceed regulatory requirements for bioanalytical method validation [28] [29] [11]. Linearity extends across clinically relevant ranges with correlation coefficients exceeding 0.998 [20] [21]. Precision studies demonstrate coefficient of variation values below 10% for both intra-day and inter-day assessments [19] [20]. Accuracy measurements consistently fall within ±15% of nominal concentrations throughout the analytical range [20] [11].

Matrix effect assessment proves particularly critical for high-throughput methods where extensive sample cleanup may be sacrificed for increased speed [21] [12]. Clozapine-D4 internal standardization effectively compensates for matrix-induced ionization variations, maintaining analytical accuracy despite reduced sample preparation [6] [11]. Post-extraction addition studies demonstrate matrix effect compensation within ±10% across diverse biological matrices [12] [6].

Cost-effectiveness analysis of high-throughput SPE-MS/MS methods reveals significant economic advantages despite higher initial capital investment [30] [21]. Reduced labor costs result from automation capabilities, while increased sample capacity enables improved laboratory efficiency [19] [21]. Consumable costs range from $2.85 to $4.20 per sample depending on sorbent selection and method complexity, comparing favorably with traditional analytical approaches when throughput advantages are considered [24] [25].

Quality control integration in high-throughput systems incorporates Clozapine-D4-spiked control samples at multiple concentration levels throughout analytical runs [20] [31] [11]. Real-time monitoring of internal standard responses enables immediate detection of analytical problems, facilitating rapid corrective actions without compromising data quality [21] [31]. Automated data review algorithms utilize Clozapine-D4 response patterns to identify analytical outliers and ensure data integrity throughout high-volume operations [31] [11].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

330.1549313 g/mol

Monoisotopic Mass

330.1549313 g/mol

Heavy Atom Count

23

Tag

Clozapine

Related CAS

5786-21-0 (unlabelled)

Dates

Last modified: 08-15-2023

Explore Compound Types